5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
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Overview
Description
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom attached to a methylprop-1-en-1-yl group, which is further connected to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole typically involves the bromination of 2-methylprop-1-en-1-ylbenzodioxole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
- 5-(3-Fluoro-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
- 5-(3-Iodo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole
Uniqueness
5-(3-Bromo-2-methylprop-1-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
CAS No. |
112101-16-3 |
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Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-(3-bromo-2-methylprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11BrO2/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-5H,6-7H2,1H3 |
InChI Key |
QQSDAWBJZZYYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)CBr |
Origin of Product |
United States |
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